molecular formula C23H25BrN2O2S B11630566 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11630566
M. Wt: 473.4 g/mol
InChI Key: WUIJMWYPDRPUHL-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C19H21BrN2O3 and a molecular weight of 405.295 g/mol . This compound is notable for its unique structure, which includes a brominated phenoxy group and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. The initial step often includes the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol . This intermediate is then reacted with appropriate reagents to introduce the phenoxy group. The final step involves the formation of the thiazole ring and the acetamide linkage under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide lies in its combination of the brominated phenoxy group and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H25BrN2O2S

Molecular Weight

473.4 g/mol

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C23H25BrN2O2S/c1-14-6-8-16(9-7-14)21-15(2)29-22(26-21)25-20(27)13-28-19-11-10-17(24)12-18(19)23(3,4)5/h6-12H,13H2,1-5H3,(H,25,26,27)

InChI Key

WUIJMWYPDRPUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=C(C=C(C=C3)Br)C(C)(C)C)C

Origin of Product

United States

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